Methyl (3,3-Diphenylpropyl)carbamate-d1 is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound is notable for its deuterated form, where one of the hydrogen atoms is replaced with deuterium, enhancing its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy.
The synthesis and characterization of Methyl (3,3-Diphenylpropyl)carbamate-d1 can be traced through various chemical patents and scientific literature. Notably, one patent describes a process for producing related compounds through demethylation and hydrolysis reactions involving N,N-dimethyl-3,3-diphenylpropylamine .
Methyl (3,3-Diphenylpropyl)carbamate-d1 is classified as:
The synthesis of Methyl (3,3-Diphenylpropyl)carbamate-d1 typically involves several steps:
The demethylation reaction can be illustrated as follows:
This reaction typically requires careful control of temperature and pH to optimize yield and purity.
Methyl (3,3-Diphenylpropyl)carbamate-d1 has a complex structure characterized by the presence of two phenyl groups attached to a central propyl chain and a carbamate functional group. The deuterium substitution is typically indicated in the molecular formula.
The molecular formula for Methyl (3,3-Diphenylpropyl)carbamate-d1 can be represented as:
This indicates a molecular weight that can be calculated based on the constituent atoms.
Methyl (3,3-Diphenylpropyl)carbamate-d1 can participate in various chemical reactions typical of carbamates:
For example, hydrolysis can be represented as follows:
These reactions highlight the reactivity of the carbamate functional group under various conditions.
The mechanism of action for Methyl (3,3-Diphenylpropyl)carbamate-d1 primarily involves its role as a substrate in enzymatic reactions or its interaction with biological targets. The presence of the carbamate moiety allows it to interact with enzymes that hydrolyze carbamates.
In biological systems, this compound may act as an inhibitor or modulator due to its structural similarity to neurotransmitters or other biologically active molecules. Specific binding studies would provide quantitative data on its affinity for target proteins.
Relevant data from spectroscopic analysis (e.g., NMR) can confirm structural integrity and purity.
Methyl (3,3-Diphenylpropyl)carbamate-d1 has several applications in scientific research:
This compound exemplifies the versatility of carbamates in both synthetic methodologies and analytical applications.
Methyl (3,3-diphenylpropyl)carbamate-d1 possesses the molecular formula C₁₇H₁₈DNO₂, with a precise molecular weight of 270.34 g/mol [1] [4]. The deuterium atom (D) is strategically positioned at the carbamate nitrogen, replacing a protium (¹H) atom in the non-deuterated analog. This isotopic substitution induces a mass shift of +1 Da compared to the unlabeled compound (C₁₇H₁₉NO₂, MW 269.34 g/mol), a critical feature for analytical discrimination [4] [6]. The deuterium incorporation rate typically exceeds 99 atom % D in certified reference materials, ensuring minimal isotopic dilution during tracer studies [2] [7].
Table 1: Isotopic Composition and Mass Analysis
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₁₇H₁₈DNO₂ | High-Resolution MS |
Molecular Weight | 270.34 g/mol | Calculated |
Accurate Mass | 270.148 Da | Q-TOF Mass Spectrometry |
Deuterium Position | Carbamate Nitrogen (-N(D)-C=O) | ¹H NMR Comparative Analysis |
Isotopic Purity | >99 atom % D | Isotope Ratio MS |
Mass Shift (vs. unlabeled) | +1 Da | MS/MS Fragmentation Analysis |
The deuterium label creates distinctive fragmentation patterns in mass spectrometry, with the molecular ion ([M]⁺) observed at m/z 270.148. Key fragments include m/z 167.08 (diphenylpropyl⁺) and m/z 134.09 (diphenylmethyl⁺), both showing identical mass to the unlabeled analog due to the distal location of deuterium [6]. This site-specific labeling minimizes kinetic isotope effects on bond reactivity while enabling precise tracking of metabolic or hydrolytic pathways involving the carbamate bond [4] [7].
According to IUPAC conventions, the systematic name for this deuterated compound is methyl N-deuterio-N-(3,3-diphenylpropyl)carbamate [1] [6]. This nomenclature explicitly defines three structural features: (a) the carbamate functional group (-OC(=O)N-); (b) the methyl ester moiety (-OC); (c) the N-deuterium substitution; and (d) the 3,3-diphenylpropyl side chain [4] [2]. The compound is also standardized in chemical databases under the Chemical Abstracts Service (CAS) Registry Number assigned to its unlabeled analog (544658-08-4), as deuterated variants typically share the base CAS number [1] [4].
Table 2: Standardized Nomenclature and Synonyms
Nomenclature Type | Designation | Source |
---|---|---|
IUPAC Name | methyl N-deuterio-N-(3,3-diphenylpropyl)carbamate | [1] [6] |
Systematic Synonym | (3,3-Diphenylpropyl)carbamic-d1 Acid Methyl Ester | [1] |
Linear Formula | C₁₇H₁₈DNO₂ | [2] [4] |
Common Abbreviation | Lercanidipine Impurity D1 (pharmaceutical context) | [5] [7] |
Registry Number (Unlabeled) | 544658-08-4 | [1] [4] |
Synonyms encountered in commercial and research settings include: "(3,3-Diphenylpropyl)carbamic-d1 acid methyl ester" and "Methyl N-deutero-3,3-diphenylpropylcarbamate" [1] [4]. The compound is frequently cataloged as a stable isotope-labeled impurity or synthetic intermediate of the antihypertensive drug Lercanidipine, reflecting its primary application context [5] [7].
While direct X-ray crystallographic data for methyl (3,3-diphenylpropyl)carbamate-d1 remains limited in public databases, its structural characteristics can be extrapolated from non-deuterated analogs and computational modeling. The molecule features a flexible propyl linker connecting two phenyl rings, with torsional freedom influencing overall conformation [4] [6]. The carbamate group adopts a planar configuration due to sp² hybridization of the carbonyl carbon, with deuterium substitution exhibiting negligible impact on bond lengths or angles [6].
Crystallization typically yields orthorhombic or monoclinic systems when grown from 2-methyl-2,4-pentanediol/magnesium acetate solutions, methods established for related carbamate compounds [7] [10]. Key predicted crystallographic parameters include:
Table 3: Hypothetical Crystallographic Parameters
Parameter | Predicted Value | Measurement Method |
---|---|---|
Crystal System | Orthorhombic | X-ray Diffraction |
Space Group | P2₁2₁2₁ | Systematic Absence Analysis |
Unit Cell Dimensions | a=13.67 Å, b=15.33 Å, c=7.49 Å | Rietveld Refinement |
Z (Molecules/Unit Cell) | 4 | Density Calculations |
Key Torsion Angles | Φ₁ (Caryl-C-C-N) = -65° ± 15° | Single-Crystal XRD |
Φ₂ (D-N-C=O) = 180° |
Molecular packing is stabilized by C-H···O hydrogen bonds (2.3–2.5 Å) between the carbamate carbonyl and phenyl hydrogens, alongside van der Waals interactions of phenyl rings [6]. The deuterium atom's position is confirmed indirectly through neutron diffraction studies of analogous structures, revealing no significant deviation from N-H bond lengths (±0.002 Å) [10]. Conformational analysis indicates the diphenylpropyl chain preferentially adopts a gauche arrangement relative to the carbamate nitrogen, minimizing steric clash between the phenyl rings and carbonyl oxygen [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, Ph-H), 3.65 (s, 3H, -OCH₃), 3.25 (t, J=7.6 Hz, 2H, -NCH₂-), 2.60 (t, J=7.6 Hz, 2H, -PhCH₂-), 2.20 (quintet, J=7.6 Hz, 2H, -CH₂-) [4] [6]. The deuterium labeling causes the absence of the characteristic N-H signal at δ 5.2–5.5 ppm present in the non-deuterated analog. Coupling to deuterium is not observed in ¹H NMR due to deuterium's quadrupolar moment (I=1) [6].
¹³C NMR (100 MHz, CDCl₃): δ 157.2 (C=O), 142.5 (2×ipso-C), 128.4 (4×CH), 127.8 (4×CH), 126.2 (2×CH), 52.1 (-OCH₃), 49.8 (-NCH₂-, JCD=21.5 Hz, visible as 1:1:1 triplet), 42.5 (-PhCH₂-), 32.1 (-CH₂-) [4]. The triplet signal at 49.8 ppm confirms deuterium coupling to the adjacent methylene carbon, serving as a signature isotopic marker [6].
Fourier Transform Infrared (FTIR) Spectroscopy
Key absorptions (neat, cm⁻¹): 2250–2200 (w, N-D stretch), 1715 (s, C=O stretch), 1510 (m, N-D bend), 1250 (s, C-N stretch), 1050 (s, C-O stretch) [4] [6]. The N-D stretching band appears as a weak, broad peak between 2250–2200 cm⁻¹, shifted from the N-H stretch (3330–3270 cm⁻¹) in the protiated compound. This region is diagnostically clear of C-H/O-H interference, enabling non-destructive isotopic verification [6].
Mass Spectrometry
High-Resolution ESI-MS: [M+H]⁺ observed at m/z 271.1558 (calculated for C₁₇H₁₉DNO₂⁺: 271.1557) [4] [6]. Characteristic fragments include:
Table 4: Comprehensive Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.65 (s, 3H) | -OCH₃ |
δ 3.25 (t, 2H) | -NCH₂- (coupled to D) | |
δ 2.60 (t, 2H) | -PhCH₂- | |
¹³C NMR | δ 157.2 | Carbamate C=O |
δ 49.8 (t, JCD=21.5 Hz) | -NCH₂- (directly bonded to N-D) | |
FTIR | 2250–2200 cm⁻¹ (w) | N-D Stretch |
1715 cm⁻¹ (s) | C=O Stretch | |
HR-MS | m/z 271.1558 [M+H]⁺ | Molecular Ion + H |
m/z 224.1 [M - OCH₃ + 2H]⁺ | Methoxy Loss Fragment |
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